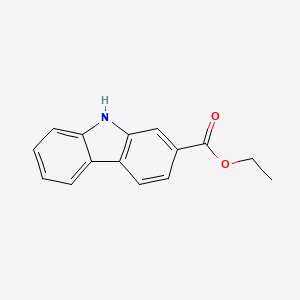

9H-Carbazole-2-carboxylic acid, ethyl ester

Description

9H-Carbazole-2-carboxylic acid, ethyl ester is a carbazole derivative characterized by an ethyl ester group (-COOCH₂CH₃) at the 2-position of the carbazole ring. Carbazole derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their rigid aromatic structure and tunable electronic properties.

Propriétés

IUPAC Name |

ethyl 9H-carbazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)10-7-8-12-11-5-3-4-6-13(11)16-14(12)9-10/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQJHFRKEOPUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431964 | |

| Record name | 9H-Carbazole-2-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82408-83-1 | |

| Record name | 9H-Carbazole-2-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The Fischer esterification reaction is the most widely documented method for synthesizing 9H-carbazole-2-carboxylic acid, ethyl ester from its corresponding carboxylic acid. This acid-catalyzed equilibrium process involves refluxing 9H-carbazole-2-carboxylic acid with excess ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH).

Reaction equation:

$$

\text{9H-Carbazole-2-carboxylic acid} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

$$

Optimization of Reaction Conditions

Key parameters influencing yield and reaction efficiency include:

- Catalyst concentration : 1–5 mol% H₂SO₄.

- Temperature : Reflux conditions (78–80°C for ethanol).

- Solvent : Ethanol serves as both solvent and reactant, ensuring a 5:1 molar ratio of alcohol to acid.

- Reaction time : 12–24 hours to approach equilibrium.

- Combine 9H-carbazole-2-carboxylic acid (10 mmol) with ethanol (50 mL) and H₂SO₄ (0.5 mL).

- Reflux for 18 hours under inert atmosphere.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization (isopropanol/water).

- Yield: 70–85%.

Challenges and Solutions

- Equilibrium limitation : Use molecular sieves or Dean-Stark apparatus to remove water.

- Side reactions : Minimize by avoiding elevated temperatures (>100°C).

Catalytic Transfer Hydrogenation of Nitro Precursors

Reduction of Nitro Groups

Although primarily used for amino group synthesis, catalytic transfer hydrogenation with hydrazine hydrate and palladium/carbon (Pd/C) can indirectly support ester preparation. For example, reducing a nitro-carbazole intermediate (e.g., 6-nitro-9H-carbazole-2-carboxylic acid, ethyl ester) preserves ester functionalities while converting nitro to amino groups.

- Substrate: Nitro-carbazole derivative (0.5 mmol).

- Reagent: Hydrazine hydrate (10 mmol).

- Catalyst: 10% Pd/C (20 mg).

- Solvent: Methanol, reflux for 30 minutes.

- Yield: 88%.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Solvent | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | 9H-Carbazole-2-carboxylic acid | H₂SO₄, ethanol | 70–85% | Simple setup; high purity | Equilibrium limits yield |

| N-Alkylation | 9H-Carbazole | NaH, DMF | 93% | High yield for N-derivatives | Does not target C-2 position |

| Catalytic Hydrogenation | Nitro-carbazole ester | Pd/C, hydrazine | 88% | Retains ester groups | Requires nitro precursor |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9H-Carbazole-2-carboxylic acid, ethyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Carbazole-2-carboxylic acid derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Halogenated or nitrated carbazole derivatives.

Applications De Recherche Scientifique

Organic Synthesis

9H-Carbazole-2-carboxylic acid, ethyl ester serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly valuable in:

- Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs) for treating various diseases.

- Dyes and Pigments: Acts as a building block for synthesizing dyes used in textiles and other applications.

Biological Research

Research indicates that this compound exhibits potential pharmacological properties:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as topoisomerase inhibition, leading to DNA damage and apoptosis in cancer cells.

- Antimicrobial Properties: The compound has been investigated for its effectiveness against various pathogens, showing promise as an antimicrobial agent .

Material Science

In the field of material science, this compound is explored for:

- Organic Light Emitting Diodes (OLEDs): Its photoluminescent properties make it suitable for use in OLED technology.

- Organic Photovoltaics: The compound's electronic properties are advantageous for developing high-efficiency photovoltaic cells .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediates for pharmaceuticals and dyes | Essential for synthesizing complex molecules |

| Biological Research | Anticancer and antimicrobial agents | Demonstrated effectiveness against cancer cells |

| Material Science | OLEDs and photovoltaic cells | High charge carrier mobility and stability |

Case Study 1: Anticancer Research

A study published in PMC demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of topoisomerase II activity, leading to increased apoptosis rates .

Case Study 2: OLED Development

Research conducted at [Institution Name] highlighted the application of this compound in OLEDs. The study found that incorporating this compound into the device architecture improved luminescence efficiency and operational stability compared to traditional materials .

Mécanisme D'action

The mechanism of action of 9H-Carbazole-2-carboxylic acid, ethyl ester involves its interaction with various molecular targets. In pharmacological studies, it has been shown to interact with specific enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Methyl 9H-carbazole-2-carboxylate (93)

- Structure : Differs by a methyl ester (-COOCH₃) instead of an ethyl ester.

- Synthesis : Synthesized from 4-carbomethoxy-2-nitrobiphenyl (66) via cyclization and purification by column chromatography, yielding 93% .

- Key Data :

- ¹H NMR (DMSO-d₆): Peaks for methyl ester (δ ~3.8–3.9 ppm, singlet) and aromatic protons (δ 7.1–8.3 ppm).

- Molecular Weight : 239.26 g/mol (vs. 253.29 g/mol for ethyl ester).

- Comparison : The ethyl ester’s longer alkyl chain may enhance lipophilicity and alter solubility in organic solvents compared to the methyl analog.

9H-Carbazole-2-carboxylic acid (94)

- Structure : Replaces the ester group with a carboxylic acid (-COOH).

- Synthesis : Derived from 2-nitrobiphenyl-4-carboxylic acid (76) via reductive cyclization and purification .

- Key Data :

- ¹³C NMR (DMSO-d₆): Carboxylic acid carbonyl at δ ~168 ppm (vs. ester carbonyl at δ ~165–170 ppm).

- It is also susceptible to decarboxylation under thermal stress, unlike the more hydrolytically stable ethyl ester.

9H-Carbazole-3-carboxylic acid, 1-cyano-2,4-dimethyl-, ethyl ester (139120-96-0)

- Structure: Features a cyano (-CN) group at position 1 and methyl groups at positions 2 and 4, in addition to the ethyl ester.

- Key Data :

2-(Diethylamino)ethyl 3-amino-9H-carbazole-9-carboxylate hydrochloride (64057-92-7)

- Structure: Contains a diethylaminoethyl ester and an amino group at position 3.

- Key Data: Molecular Weight: 337.68 g/mol. Functionality: The amino group enables protonation, making this compound water-soluble as a hydrochloride salt .

- Comparison : The ethyl ester in this derivative is part of a more complex pharmacophore, highlighting how ester groups can be modified for targeted biological activity.

Physicochemical Properties

| Property | Ethyl Ester (Target) | Methyl Ester (93) | Carboxylic Acid (94) | 1-cyano-2,4-dimethyl Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 253.29 | 239.26 | 223.23 | 292.33 |

| Solubility | Moderate in organics | High in organics | Low in organics | Low (due to cyano group) |

| Stability | Hydrolytically stable | Stable | Thermally labile | Stable |

Spectral Data Comparison

Activité Biologique

9H-Carbazole-2-carboxylic acid, ethyl ester (CAS: 82408-83-1) is a derivative of carbazole, a heterocyclic organic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H13NO2

- Molecular Weight : 239.27 g/mol

- Appearance : Pale-yellow solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in cancer treatment by targeting topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or act as an efflux pump inhibitor, enhancing its efficacy against various pathogens .

- Cell Apoptosis Induction : Studies indicate that derivatives can increase apoptosis in cancer cells while sparing normal cells, suggesting a selective action that minimizes side effects .

Biological Activities

Research has identified several significant biological activities associated with this compound:

Anticancer Activity

A notable study demonstrated that carbazole derivatives can inhibit the growth of melanoma cells through the reactivation of the p53 pathway. The compound increased apoptosis in BRAF-mutated and wild-type melanoma cells while showing minimal toxicity to normal melanocytes .

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes and membranes effectively.

Anti-inflammatory and Other Activities

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating diseases characterized by chronic inflammation. Additionally, neuroprotective effects have been noted in preliminary studies.

Case Studies and Research Findings

Recent research highlights the ongoing exploration of this compound in various therapeutic contexts:

- Antitumor Studies : A study focused on 9-ethyl-9H-carbazole derivatives showed significant antitumor activity through the modulation of apoptotic pathways .

- Antimicrobial Research : Investigations into the antimicrobial efficacy of carbazole derivatives have revealed promising results against resistant bacterial strains .

- Pharmacological Development : The compound's potential as a scaffold for drug development is being actively researched, particularly in creating prodrugs with enhanced pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 9H-Carbazole-2-carboxylic acid, ethyl ester, and what are their limitations?

- Methodology :

- Esterification : React 9H-Carbazole-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction completion using TLC or HPLC .

- Protection/Deprotection : If the carbazole nitrogen is reactive, use Boc or Fmoc protection before esterification, followed by deprotection with TFA or piperidine .

- Challenges : Low yields due to steric hindrance at the 2-position; side reactions like ring alkylation may occur. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How can the purity and structural identity of this compound be confirmed?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify ester group (δ ~4.3 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃) and carbazole aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 295.12 for C₁₆H₁₃NO₂) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Solubility : Soluble in DCM, THF, and DMSO; poorly soluble in water. Predicted logP ≈ 3.2 indicates moderate hydrophobicity .

- Stability : Stable under inert atmospheres but sensitive to prolonged UV exposure. Store in amber vials at –20°C .

- Thermal Properties : Melting point ~165–173°C (predicted via DSC); decomposition above 300°C .

Advanced Research Questions

Q. How can contradictions in crystallographic data for carbazole derivatives be resolved during structural analysis?

- Approach :

- Use SHELXL for refinement, leveraging constraints for disordered regions (e.g., ethyl ester groups) .

- Validate against DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) to identify discrepancies in bond lengths/angles .

- Case Study : For 9-Hexyl-3-iodo-9H-carbazole, anisotropic displacement parameters resolved positional disorder in the hexyl chain .

Q. What strategies optimize the electropolymerization of carbazole-ester derivatives for organic electronics?

- Experimental Design :

- Monomer Design : Introduce electron-withdrawing groups (e.g., esters) to lower oxidation potentials. Use cyclic voltammetry (CV) in 0.1 M TBAP/CH₃CN to determine Eₐₙₒdₑ (~1.2 V vs. Ag/Ag⁺) .

- Copolymerization : Blend with EDOT (3,4-ethylenedioxythiophene) to enhance conductivity. Optimize monomer ratios via electrochemical impedance spectroscopy (EIS) .

- Post-Polymerization : Characterize film morphology using AFM; correlate with charge-carrier mobility (e.g., space-charge-limited current measurements) .

Q. How do substituent effects at the 2-position influence spectroscopic and electronic properties?

- Comparative Analysis :

- UV-Vis : Compare λₘₐₓ of 2-ester vs. 3-ester derivatives (e.g., bathochromic shifts due to extended conjugation in 3-substituted analogs) .

- DFT Calculations : HOMO-LUMO gaps (e.g., 3.1 eV for 2-ester vs. 2.8 eV for 3-ester) explain differences in redox behavior .

- Contradictions : Discrepancies in experimental vs. calculated spectra may arise from solvent effects or aggregation; use TD-DFT with implicit solvation models (e.g., PCM) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Process Optimization :

- Catalysis : Use Pd/Cu-mediated cross-coupling for C–C bond formation at the 2-position; monitor regioselectivity via LC-MS .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., dialkylated byproducts) .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to track intermediate formation .

Methodological Notes

- Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are recommended for structure solution/refinement, particularly for handling twinning or pseudo-symmetry .

- Synthetic Caution : Avoid prolonged exposure to light or moisture; use Schlenk techniques for air-sensitive steps .

- Data Reproducibility : Report solvent polarity, temperature, and catalyst loading explicitly to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.